molecular formula C25H22N2O3 B12798835 Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 6964-63-2

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate

Cat. No.: B12798835
CAS No.: 6964-63-2
M. Wt: 398.5 g/mol
InChI Key: CSKYHUHRUFGIPV-UHFFFAOYSA-N
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Description

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that features a quinoline derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both quinoline and benzoate moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-methyl-8-hydroxyquinoline with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can chelate metal ions, affecting various enzymatic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-hydroxyquinoline: A simpler quinoline derivative with similar biological activities.

    Methyl 2-aminobenzoate: A related benzoate compound with different reactivity.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate is unique due to its combined quinoline and benzoate structure, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for various applications .

Properties

CAS No.

6964-63-2

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[[(8-hydroxy-2-methylquinolin-7-yl)-phenylmethyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3/c1-16-12-13-18-14-15-20(24(28)23(18)26-16)22(17-8-4-3-5-9-17)27-21-11-7-6-10-19(21)25(29)30-2/h3-15,22,27-28H,1-2H3

InChI Key

CSKYHUHRUFGIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=C3)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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